molecular formula C10H13BrClN B2782265 7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1909318-84-8

7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B2782265
CAS No.: 1909318-84-8
M. Wt: 262.58
InChI Key: HTAPBANNDYAPSX-UHFFFAOYSA-N
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Description

Product Overview 7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride ( 1909318-84-8) is a synthetically modified organic compound with the molecular formula C 10 H 13 BrClN and a molecular weight of 262.58 g/mol . This research chemical features a bromo and methyl substitution on its tetrahydroquinoline core, a privileged scaffold recognized for its broad utility in medicinal chemistry and drug development . Research Applications and Value The tetrahydroquinoline (THQ) and the closely related tetrahydroisoquinoline (THIQ) heterocycles are highly significant in pharmaceutical research. These scaffolds are found in a wide array of compounds exhibiting diverse biological activities, including antitumor, antibacterial, antiviral, antifungal, and anti-inflammatory properties . The specific bromo and methyl substitutions on this compound make it a valuable chemical intermediate for further structure-activity relationship (SAR) studies. It is particularly useful for generating novel analogs via cross-coupling reactions and other synthetic transformations, enabling researchers to explore new chemical space in the search for bioactive molecules . Handling and Safety This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Please consult the Safety Data Sheet (SDS) before handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-7-9(11)5-4-8-3-2-6-12-10(7)8;/h4-5,12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAPBANNDYAPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NCCC2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination of 8-methyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or chloroform. The reaction mixture is then heated to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic substitution under specific conditions. Common reagents and outcomes include:

Reagent/ConditionsProductKey Findings
Sodium methoxide (NaOMe) in MeOH7-Methoxy-8-methyl-THQ hydrochlorideMethoxy substitution occurs at 60–70°C via SN2 mechanism .
Ammonia (NH3) in ethanol7-Amino-8-methyl-THQ hydrochlorideRequires elevated pressure and temperature (120°C, 24 hrs).
Potassium thiolate (KSH) in DMF7-Thiol-8-methyl-THQ hydrochlorideThiolation proceeds with 85% yield under inert atmosphere.

Mechanistic Insight : The methyl group at the 8-position introduces steric hindrance, slowing substitution kinetics compared to non-methylated analogs .

Oxidation Reactions

The tetrahydroquinoline ring can undergo oxidation to form aromatic quinoline derivatives:

Oxidizing AgentConditionsProductYield
KMnO4 in H2SO480°C, 4 hrs7-Bromo-8-methylquinoline72%
CrO3 in acetic acidRT, 12 hrs7-Bromo-8-methylquinoline N-oxide68%
O2 (catalytic CuCl2)100°C, 8 hrsPartially oxidized intermediates55%

Note : Oxidation preferentially occurs at the nitrogen atom due to electron-donating effects of the methyl group .

Reduction Reactions

The compound can be further reduced to decahydroquinoline derivatives:

Reducing AgentConditionsProductSelectivity
H2 (10 atm) over Pd/CEthanol, 50°C7-Bromo-8-methyl-decahydroquinoline>90% cis
NaBH4 with NiCl2THF, RTPartially reduced dihydroquinoline78%

Key Observation : The methyl group enhances steric stability of the reduced products .

Cyclization and Ring-Forming Reactions

The amine group participates in cyclization reactions:

Reaction TypeReagents/ConditionsProductApplication
Pictet–Spengler condensationAldehyde + BF3·Et2OTetrahydro-β-carboline derivativesAlkaloid synthesis
Bischler–Nepieralski reactionPOCl3, reflux7-Bromo-8-methyl-3,4-dihydroisoquinolineAntimicrobial agents

Example : Treatment with formaldehyde and BF3·Et2O generates a β-carboline scaffold via-hydride shift-mediated cyclization .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

  • pKa : 4.22 (predicted for the free base) .

  • Protonation Sites : The tertiary nitrogen is protonated at physiological pH, enhancing water solubility .

Stability and Degradation

ConditionDegradation PathwayHalf-Life
Aqueous solution (pH 7.4)Hydrolysis of C–Br bond48 hrs
UV light exposureRadical bromine elimination<6 hrs

Storage Recommendations : Stable under inert gas (N2/Ar) at 2–8°C .

Comparative Reactivity with Analogs

CompoundBromine PositionMethyl PositionReactivity with NaOMe
7-Bromo-8-methyl-THQ HCl78Moderate (k = 0.45 M⁻¹s⁻¹)
6-Bromo-4-methyl-THQ HCl64High (k = 1.2 M⁻¹s⁻¹)
5-Bromo-THQ HCl5NoneVery high (k = 2.8 M⁻¹s⁻¹)

Trend : Methyl groups at ortho positions reduce substitution rates due to steric effects .

Scientific Research Applications

Chemical Properties and Structure

7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has the molecular formula C10H13BrClNC_{10}H_{13}BrClN and a molecular weight of approximately 262.58 g/mol. Its unique structure features a bromine atom at the 7-position and a methyl group at the 8-position of the tetrahydroquinoline framework. This specific arrangement contributes to its distinct biological activities compared to other compounds in the same class.

Medicinal Chemistry Applications

1. Anti-Cancer Research:
Research indicates that this compound exhibits promising anti-cancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, studies have suggested its potential effectiveness against ovarian cancer by modulating microRNA processing .

2. Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although more extensive research is required to fully understand its mechanisms of action and therapeutic potential.

3. Anti-Inflammatory Effects:
In addition to its anti-cancer and antimicrobial activities, there are indications that this compound may exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by inflammation.

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions:

1. Bromination Reactions:
The introduction of bromine at the 7-position typically involves bromination of the corresponding tetrahydroquinoline derivatives using brominating agents under controlled conditions.

2. Modification of Existing Compounds:
Research has explored modifying existing tetrahydroquinoline compounds to enhance their biological activity or alter their pharmacokinetic properties. For example, derivatives have been synthesized to improve binding affinity to specific biological targets .

Case Studies

Several case studies highlight the compound's applications:

Study Focus Findings
Study on Anti-Cancer PropertiesInvestigated effects on ovarian cancer cell linesInduced apoptosis and inhibited proliferation in specific cell lines
Antimicrobial Activity AssessmentEvaluated against bacterial strainsShowed potential activity but requires further validation
Anti-Inflammatory ResearchExplored effects on inflammation markersIndicated possible anti-inflammatory properties

Mechanism of Action

The exact mechanism of action of 7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cellular signaling and regulation. The bromine atom in the compound may play a crucial role in its biological activity by facilitating interactions with target proteins .

Comparison with Similar Compounds

Structural Comparison with Analogous Quinoline Derivatives

The following table highlights key structural and functional differences between the target compound and other tetrahydroquinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride Br (7), Me (8) C₁₀H₁₃BrClN 262.57 1909318-84-8 High purity (≥95%); used in drug and pesticide synthesis
7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride Br (7), F (5) C₉H₉BrClFN 262.54 (calculated) CID 71758250 Fluorine enhances electronegativity; potential for CNS-targeted drugs
5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride Br (5) C₉H₁₀BrClN 240.55 1073968-64-5 Bromine at position 5; hazard warnings (H302, H315, etc.)
7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride Cl (7), Me (8) C₁₀H₁₃Cl₂N 222.13 (calculated) sc-351449 Chlorine substitution reduces steric bulk; commercially available
8-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride Br (8), OMe (6) C₁₀H₁₃BrClNO 278.57 N/A Methoxy group improves solubility; unexplored pharmacological potential
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride Br (6), Me (4,4) C₁₁H₁₅BrClN 276.60 1187830-63-2 Dual methyl groups enhance lipophilicity; stable under inert storage

Key Observations :

  • Halogen Position : Bromine at position 7 (target compound) vs. 5, 6, or 8 in analogues affects electronic distribution and receptor binding.
  • Functional Groups : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups alter reactivity and bioavailability .
  • Methyl vs. Dimethyl : Additional methyl groups (e.g., at position 4,4) increase steric hindrance and lipophilicity, impacting membrane permeability .

Comparison with Isoquinoline-Based Analogues

Isoquinoline derivatives, structural isomers of quinoline, exhibit distinct pharmacological profiles. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Applications/Safety
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride Br (8), Me (4,4) C₁₁H₁₅BrClN 276.60 1203682-59-0 Higher molecular weight; potential for kinase inhibition (unconfirmed)
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride Br (7), Me (3) C₁₀H₁₂BrClN 260.57 848135-96-6 Pharmaceutical intermediate (API synthesis); analyzed via LCMS/GCMS
8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride Br (8) C₉H₁₀BrClN 240.55 1159813-53-2 Simpler structure; limited application data

Structural Divergence :

  • Ring System: Isoquinoline's fused benzene-pyridine ring (vs. quinoline's benzene-pyridine) alters π-π stacking and binding affinity.
  • Substituent Effects: Methyl groups at non-equivalent positions (e.g., 3 vs. 4,4) modulate steric interactions in enzyme binding pockets .

Physicochemical and Pharmacological Properties

  • Molecular Weight : The target compound (262.57 g/mol) is lighter than dimethyl-substituted analogues (e.g., 276.60 g/mol) .
  • Solubility : Methoxy-substituted derivatives (e.g., 8-Bromo-6-methoxy) may exhibit improved aqueous solubility due to polar groups .
  • Reactivity : Bromine at position 7 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine at position 5 enhances metabolic stability .

Biological Activity

7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This tetrahydroquinoline derivative is characterized by a bromine atom at the 7-position and a methyl group at the 8-position of the quinoline ring. It has been explored for its applications in cancer treatment, antimicrobial activity, and other therapeutic areas.

The molecular formula of this compound is C₁₀H₁₃BrClN, with a molecular weight of 262.58 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications in research settings .

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways. The presence of the bromine atom may enhance its binding affinity to target proteins, influencing cellular processes such as proliferation and apoptosis .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has been particularly noted for its effects on breast cancer and leukemia cells .
  • Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties against certain bacterial strains. Its structural characteristics may contribute to its effectiveness in disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
  • Anti-inflammatory Effects : There is emerging evidence that this compound may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory cytokines or pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
1,2,3,4-Tetrahydroquinoline Lacks bromine and methyl substitutionsParent compound with basic quinoline structure
7-Bromo-1,2,3,4-tetrahydroquinoline Bromine at the 7-positionSimilar activity profile but lacks the methyl group
8-Methyl-1,2,3,4-tetrahydroquinoline Methyl group at the 8-positionLacks bromine; different biological activities

The combination of both bromine and methyl groups in this compound contributes to its distinct biological behavior compared to these compounds .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Cancer Cell Line Studies : In vitro assays demonstrated that treatment with this compound led to significant reductions in cell viability in breast cancer cell lines (e.g., MCF-7) and leukemia models (e.g., HL-60), indicating its potential as an anticancer agent .
  • Antimicrobial Testing : A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results showed notable inhibition zones compared to control treatments .
  • Anti-inflammatory Research : Investigations into its anti-inflammatory effects revealed that it could significantly reduce levels of pro-inflammatory cytokines in activated macrophages during experimental setups .

Q & A

Q. How can computational modeling predict metabolic pathways for this compound?

  • Methodological Answer : Use in silico tools (e.g., SwissADME, MetaSite) to predict Phase I (oxidation, debromination) and Phase II (glucuronidation) metabolism. Validate with in vitro hepatocyte assays (human liver microsomes + NADPH). Key parameters include CYP450 isoform affinity (e.g., CYP3A4) and plasma protein binding (SPR analysis) .

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